molecular formula C7H6N2O B1424989 1H-Pyrrolo[3,2-b]pyridine 4-oxide CAS No. 1116136-36-7

1H-Pyrrolo[3,2-b]pyridine 4-oxide

Cat. No. B1424989
M. Wt: 134.14 g/mol
InChI Key: ORPVDSROZJCYDT-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[3,2-b]pyridine 4-oxide” is a heterocyclic compound . It is a useful organic building block and has been utilized in the synthesis of various pharmaceutical compounds . It has also been used as a starting material in the synthesis of azaserotonin .


Synthesis Analysis

The synthesis of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” and its derivatives has been reported in various studies . For instance, aromatic hydrazone derivatives bearing the “1H-Pyrrolo[3,2-b]pyridine” moiety were designed, synthesized, and evaluated for their IC50 values against four cancer cell lines .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” has been analyzed in several studies . The compound has a molecular weight of 134.14 g/mol . Its molecular formula is C7H6N2O .


Chemical Reactions Analysis

The chemical reactions involving “1H-Pyrrolo[3,2-b]pyridine 4-oxide” have been studied . For example, it has been used as a starting material in the synthesis of various derivatives with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” have been analyzed . The compound has a molecular weight of 134.14 g/mol and a molecular formula of C7H6N2O . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis Methods

  • The compound has been involved in studies focused on the synthesis of its derivatives. For instance, Thibault et al. (2003) detailed the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide, demonstrating methods like regioselective fluorination (Thibault, L’Heureux, Bhide, & Ruel, 2003).

Applications in Biological Activity

Chemical Properties and Reactions

  • Herbert and Wibberley (1969) explored various routes for preparing 1H-pyrrolo[2,3-b]pyridines and their reactions with electrophiles, providing insight into the chemical behavior of these compounds (Herbert & Wibberley, 1969).

Novel Syntheses and Derivatives

Applications in Material Science

Safety And Hazards

The safety and hazards of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” and its derivatives have been reported . For instance, one compound was classified as Acute Tox. 4 Oral - Eye Dam. 1 according to its hazard statements .

Future Directions

The future directions for the research and development of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” and its derivatives have been discussed in several studies . For example, one study suggested that the development of these methods of compound synthesis may provide an important direction for future research .

properties

IUPAC Name

4-hydroxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPVDSROZJCYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CC=NC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680527
Record name 4H-Pyrrolo[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-b]pyridine 4-oxide

CAS RN

1116136-36-7
Record name 4H-Pyrrolo[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 3
1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 4
1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 5
1H-Pyrrolo[3,2-b]pyridine 4-oxide
Reactant of Route 6
1H-Pyrrolo[3,2-b]pyridine 4-oxide

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